4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide
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Overview
Description
4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide is a complex organic compound that features a benzothiadiazole moiety and a quinoline ring
Preparation Methods
The synthesis of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazole and quinoline intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiadiazole and quinoline moieties may play a role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(23-16-6-1-4-13-5-2-10-21-19(13)16)7-3-11-22-20(27)14-8-9-15-17(12-14)25-28-24-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSULOHXLKOYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC4=NSN=C4C=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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